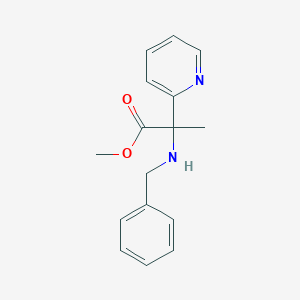
Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a pyridine ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate typically involves the reaction of 2-pyridinecarboxaldehyde with benzylamine, followed by esterification with methyl propanoate. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds share the benzylamino group and have shown potential in anti-Alzheimer’s research.
Pyridazine and Pyridazinone Derivatives: These compounds contain a pyridine ring and exhibit a wide range of pharmacological activities.
Uniqueness: Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate is unique due to its combination of a benzylamino group, a pyridine ring, and an ester functional group. This unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C16H18N2O2/c1-16(15(19)20-2,14-10-6-7-11-17-14)18-12-13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |
InChI Key |
OHOUKKVYXFZNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(=O)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















